molecular formula C76H100ClN15O15S B10838962 [D-Gln3,D-Ncy(isopropyl)7]acyline

[D-Gln3,D-Ncy(isopropyl)7]acyline

Cat. No.: B10838962
M. Wt: 1531.2 g/mol
InChI Key: JPMOBCPTBLZEAW-YSZAJMORSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [D-Gln3,D-Ncy(isopropyl)7]acyline involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. The synthetic route typically starts with the preparation of protected amino acids, followed by their sequential coupling to form the desired peptide chain. Common reagents used in these reactions include coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) for the amino groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of automated peptide synthesizers, which can efficiently handle the repetitive coupling and deprotection steps. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

[D-Gln3,D-Ncy(isopropyl)7]acyline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .

Scientific Research Applications

[D-Gln3,D-Ncy(isopropyl)7]acyline has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Employed in the study of GnRH receptor interactions and signaling pathways.

    Medicine: Investigated for its potential use in treating hormone-related disorders such as prostate cancer and endometriosis.

    Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.

Mechanism of Action

[D-Gln3,D-Ncy(isopropyl)7]acyline exerts its effects by binding to the gonadotropin-releasing hormone receptor (GnRHR), thereby inhibiting the action of endogenous GnRH. This inhibition prevents the release of gonadotropic hormones such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for reproductive function. The compound’s mechanism involves the activation of G-proteins and subsequent signaling pathways that regulate hormone secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[D-Gln3,D-Ncy(isopropyl)7]acyline is unique due to its specific structural modifications, which confer distinct binding properties and biological activities. These modifications enhance its stability and efficacy as a GnRH antagonist, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C76H100ClN15O15S

Molecular Weight

1531.2 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-3-(4-acetamidophenyl)-1-[[(2R)-3-(4-acetamidophenyl)-1-[[(1R)-2-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-2-oxo-1-propan-2-ylsulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C76H100ClN15O15S/c1-42(2)80-34-12-11-16-58(76(107)92-35-13-17-64(92)73(105)81-44(5)66(79)98)86-74(106)75(108-43(3)4)91-71(103)62(39-50-23-30-56(31-24-50)83-46(7)95)88-70(102)61(38-49-21-28-55(29-22-49)82-45(6)94)89-72(104)63(41-93)90-67(99)57(32-33-65(78)97)85-69(101)60(37-48-19-26-54(77)27-20-48)87-68(100)59(84-47(8)96)40-51-18-25-52-14-9-10-15-53(52)36-51/h9-10,14-15,18-31,36,42-44,57-64,75,80,93H,11-13,16-17,32-35,37-41H2,1-8H3,(H2,78,97)(H2,79,98)(H,81,105)(H,82,94)(H,83,95)(H,84,96)(H,85,101)(H,86,106)(H,87,100)(H,88,102)(H,89,104)(H,90,99)(H,91,103)/t44-,57-,58+,59-,60-,61+,62-,63+,64+,75-/m1/s1

InChI Key

JPMOBCPTBLZEAW-YSZAJMORSA-N

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)C)NC(=O)[C@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)SC(C)C

Canonical SMILES

CC(C)NCCCCC(C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(NC(=O)C(CC2=CC=C(C=C2)NC(=O)C)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)SC(C)C

Origin of Product

United States

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